1-Iodopentane
Overview
Description
C5H11I . It is a colorless to pale yellow liquid that is insoluble in water but soluble in organic solvents. This compound is primarily used in organic synthesis and as an intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodopentane can be synthesized through the reaction of pentanol with hydroiodic acid. The reaction typically involves heating pentanol with hydroiodic acid in the presence of red phosphorus as a catalyst. The reaction proceeds as follows: [ \text{C5H11OH} + \text{HI} \rightarrow \text{C5H11I} + \text{H2O} ]
Industrial Production Methods: In industrial settings, this compound is produced by the iodination of pentane using iodine and a suitable oxidizing agent. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1-Iodopentane undergoes various chemical reactions, including:
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Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles. For example, reacting with sodium hydroxide to form pentanol. [ \text{C5H11I} + \text{NaOH} \rightarrow \text{C5H11OH} + \text{NaI} ]
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Elimination Reactions: It can undergo elimination reactions to form alkenes. For example, heating with a strong base like potassium tert-butoxide can produce pentene. [ \text{C5H11I} + \text{KOtBu} \rightarrow \text{C5H10} + \text{KI} + \text{tBuOH} ]
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, and ammonia are common nucleophiles used in substitution reactions.
Elimination: Strong bases like potassium tert-butoxide and sodium ethoxide are used in elimination reactions.
Major Products:
Substitution: Pentanol, pentylamine, and pentanenitrile.
Elimination: Pentene
Scientific Research Applications
1-Iodopentane is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in the preparation of radiolabeled compounds for biological studies.
Medicinal Chemistry: It is utilized in the synthesis of pharmaceutical compounds.
Industrial Applications: It is used in the production of specialty chemicals and as a reagent in chemical manufacturing
Mechanism of Action
The mechanism of action of 1-iodopentane primarily involves its reactivity as an alkyl halide. In nucleophilic substitution reactions, the iodine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the iodine atom is removed along with a hydrogen atom from an adjacent carbon, forming a double bond and resulting in the formation of an alkene .
Comparison with Similar Compounds
1-Iodopentane can be compared with other alkyl halides such as:
1-Bromopentane: Similar in structure but contains a bromine atom instead of iodine. It is less reactive in nucleophilic substitution reactions compared to this compound.
1-Chloropentane: Contains a chlorine atom and is even less reactive than 1-bromopentane in nucleophilic substitution reactions.
1-Iodohexane: Similar reactivity but has a longer carbon chain, making it slightly more hydrophobic
Uniqueness: this compound is unique due to its high reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. Its iodine atom is a good leaving group, facilitating various chemical transformations .
Properties
IUPAC Name |
1-iodopentane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11I/c1-2-3-4-5-6/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXSFCHWMBESKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060849 | |
Record name | Pentane, 1-iodo- | |
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Molecular Weight |
198.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light red liquid; [Sigma-Aldrich MSDS] | |
Record name | 1-Iodopentane | |
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Vapor Pressure |
4.39 [mmHg] | |
Record name | 1-Iodopentane | |
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CAS No. |
628-17-1 | |
Record name | 1-Iodopentane | |
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Record name | 1-Iodopentane | |
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Record name | 1-IODOPENTANE | |
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Record name | Pentane, 1-iodo- | |
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Record name | 1-iodopentane | |
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Record name | 1-Iodopentane | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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